molecular formula C13H19F3N2O B2407602 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 2319010-22-3

3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B2407602
CAS No.: 2319010-22-3
M. Wt: 276.303
InChI Key: YFGVCOMYLZXBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[c]pyrrole ring and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrocyclopenta[c]pyrrole ring and the introduction of the trifluoroethyl group. Common reagents used in these reactions include trifluoroacetic acid, pyrrolidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hexahydrocyclopenta[c]pyrrole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is unique due to the presence of both the hexahydrocyclopenta[c]pyrrole ring and the trifluoroethyl group. This combination imparts distinct chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O/c14-13(15,16)8-17-5-4-11(12(17)19)18-6-9-2-1-3-10(9)7-18/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGVCOMYLZXBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CCN(C3=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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